molecular formula C11H16ClF2N3 B2813873 1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride CAS No. 2260937-12-8

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride

Cat. No.: B2813873
CAS No.: 2260937-12-8
M. Wt: 263.72
InChI Key: VMRPGPFEKNNVNI-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride is a pyrimidine-based small molecule featuring a cyclopentylamine moiety substituted with difluoromethyl and methyl groups on the pyrimidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Pyrimidine derivatives are widely studied for their bioactivity, particularly as kinase inhibitors or enzyme modulators, though specific applications for this compound require further investigation .

Properties

IUPAC Name

1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3.ClH/c1-7-6-8(9(12)13)16-10(15-7)11(14)4-2-3-5-11;/h6,9H,2-5,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRPGPFEKNNVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2(CCCC2)N)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-6-methylpyrimidine and difluoromethylamine.

    Cyclopentane Ring Introduction: The cyclopentane ring is introduced via a nucleophilic substitution reaction, where a cyclopentylamine reacts with the pyrimidine intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through inhibition or activation, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features Potential Applications References
1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride Not explicitly stated ~250–300 (estimated) Pyrimidine, difluoromethyl, methyl, cyclopentylamine Enhanced lipophilicity from difluoromethyl; cyclopentylamine may improve target binding Drug discovery, enzyme inhibition
1-(Difluoromethyl)cyclopentan-1-amine hydrochloride C₆H₁₂ClF₂N 171.62 Cyclopentylamine, difluoromethyl Simpler structure; lacks pyrimidine ring Organic building block, intermediate
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 Pyrimidine, methyl, piperidine Piperidine enhances solubility; reduced steric bulk compared to cyclopentylamine Antimicrobial agents, ligand synthesis
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine C₂₈H₃₈F₃N₅O₂ 553.63 Pyrimidine, trifluoromethyl, piperazine, tetrahydrofuran High molecular complexity; trifluoromethyl increases metabolic stability Kinase inhibitors, anticancer research
6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride C₈H₁₂Cl₂F₃N₃ 278.10 Pyridine, trifluoromethyl, aminoethyl Pyridine ring alters electronic properties; aminoethyl may enhance bioavailability Neurological or cardiovascular targets

Key Findings:

Structural Variations: The target compound integrates a pyrimidine ring with difluoromethyl and methyl groups, differentiating it from analogs with trifluoromethyl (e.g., ) or piperidine (e.g., ). Difluoromethyl balances lipophilicity and metabolic stability compared to trifluoromethyl .

Physicochemical Properties :

  • The trifluoromethyl analogs (e.g., ) exhibit higher molecular weights and greater electronegativity, which may enhance binding to hydrophobic enzyme pockets but reduce solubility.
  • Piperidine and piperazine substituents (e.g., ) improve aqueous solubility due to their basic nitrogen atoms, whereas cyclopentylamine prioritizes steric effects .

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling pyrimidine intermediates with cyclopentylamine, as seen in analogous procedures using triethylamine and dichloromethane as solvents .
  • In contrast, trifluoromethyl derivatives require specialized fluorination steps, increasing production costs .

Biological Relevance :

  • Pyrimidine-based compounds (target, ) are prevalent in kinase inhibitor research due to their ability to mimic ATP’s purine ring.
  • Difluoromethyl ’s moderate electron-withdrawing effects may reduce toxicity compared to trifluoromethyl , which is more resistant to metabolic degradation .

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